

Application of Oxazine 1 in Super-Resolution Microscopy: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Oxazine 1

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Introduction

Oxazine 1 is a fluorescent dye belonging to the oxazine class of heterocyclic compounds. Its favorable photophysical properties, including strong absorption in the red region of the spectrum and a high molar extinction coefficient, make it a valuable tool for various fluorescence-based applications. In the field of super-resolution microscopy, **Oxazine 1** and its structural analogs, such as ATTO 655, have emerged as powerful probes for techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM). This is due to their ability to undergo reversible photoswitching between a fluorescent "on" state and a long-lived dark "off" state, a prerequisite for single-molecule localization microscopy.

These application notes provide a comprehensive overview of the use of **Oxazine 1** and its analogs in super-resolution imaging, complete with detailed protocols for sample preparation, labeling, and imaging to guide researchers in achieving high-quality super-resolved images.

Photophysical Properties and Photoswitching Mechanism

Oxazine 1 and its analogs exhibit spectral properties that are well-suited for biological imaging, with excitation and emission maxima in the far-red region, minimizing autofluorescence from

cellular components.[1][2] The key to their application in dSTORM lies in their photoswitching capability, which is typically induced by high-intensity laser light in the presence of a reducing agent in the imaging buffer.[3]

The photoswitching mechanism involves the transition of the dye to a transient excited state upon laser excitation, from which it can enter a long-lived dark state. For oxazine dyes, this dark state is understood to be a stable radical anion formed through reduction by a thiol-containing compound in the imaging buffer.[4][5] This reduced state is non-fluorescent. Spontaneous or light-induced oxidation returns the molecule to its fluorescent ground state, allowing for the detection of individual molecules over time. The structure of the photoswitched dark species has been identified as the fully reduced and protonated form of the oxazine.[3][4] This cycle of photoswitching can be repeated multiple times, enabling the localization of a large number of molecules to reconstruct a super-resolved image.[5]

Quantitative Data Presentation

The following table summarizes the key photophysical and photoswitching parameters for **Oxazine 1** and its close analog, ATTO 655, which is frequently used in super-resolution microscopy studies.

Property	Oxazine 1	ATTO 655	Notes
Excitation Maximum (λ_{ex})	~650 nm[2]	663 nm[6]	In aqueous buffer.
Emission Maximum (λ_{em})	~670 nm[2]	684 nm[7]	In aqueous buffer.
Molar Extinction Coefficient (ϵ)	>100,000 M ⁻¹ cm ⁻¹ [2]	110,000 M ⁻¹ cm ⁻¹	A high value indicates efficient light absorption.
Fluorescence Quantum Yield (Φ)	0.11 (in ethanol)[8]	0.30 (in water)	Represents the efficiency of photon emission after absorption.
Photon Count per Switching Event	Not explicitly reported	~1105[7]	Crucial for localization precision.
Duty Cycle	Not explicitly reported	~0.001[9]	Low duty cycle is essential for separating single-molecule events.
Switching Cycles	Not explicitly reported	400 - 3,000[5]	Indicates the photostability and robustness of the dye for dSTORM.

Note: Quantitative data for **Oxazine 1** in the context of super-resolution microscopy is limited. The data for ATTO 655, a structurally similar and widely used oxazine dye for dSTORM, is provided as a reference.

Experimental Protocols

Protocol 1: Immunofluorescence Labeling for dSTORM

This protocol describes the labeling of cellular structures using primary and secondary antibodies, with the secondary antibody conjugated to an oxazine dye such as ATTO 655.

Materials:

- Cells grown on high-precision glass coverslips (#1.5H)
- Phosphate-buffered saline (PBS)
- Fixation buffer: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 3% bovine serum albumin (BSA) in PBS
- Primary antibody specific to the target protein
- Oxazine dye-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, ATTO 655)
- Mounting medium suitable for super-resolution microscopy

Procedure:

- Cell Culture and Fixation:
 - Plate cells on high-precision glass coverslips to an appropriate confluency (e.g., 70-80%).
 - Wash the cells twice with pre-warmed PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:

- Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer to its recommended concentration.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS containing 0.1% BSA for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the oxazine dye-conjugated secondary antibody in the blocking buffer to its recommended concentration (typically 1-5 µg/mL).
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Sample Mounting:
 - Mount the coverslip onto a microscope slide using a suitable mounting medium for super-resolution imaging. Seal the coverslip with nail polish to prevent drying.

Protocol 2: dSTORM Imaging

This protocol outlines the general procedure for acquiring dSTORM data using a microscope equipped for single-molecule localization.

Materials:

- dSTORM imaging buffer (see recipe below)
- Microscope with high-power lasers (e.g., 640-647 nm), a high numerical aperture (NA) objective (≥ 1.4), and a sensitive camera (EMCCD or sCMOS).

dSTORM Imaging Buffer Recipe:

A common dSTORM buffer for oxazine dyes consists of an oxygen-scavenging system and a thiol. The buffer should be prepared fresh before each imaging session.

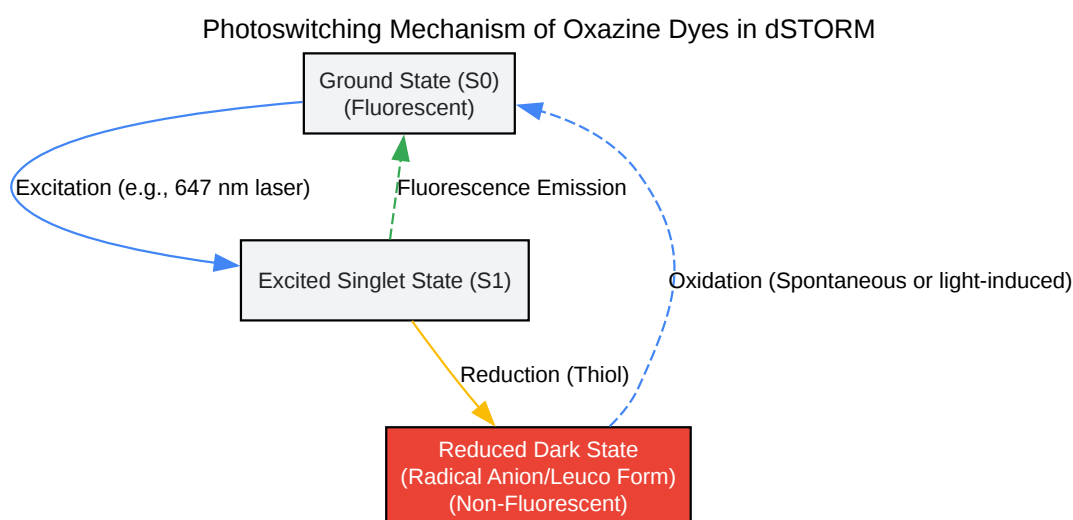
- Buffer Stock: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
- Oxygen Scavenging System (GLOX):
 - Glucose Oxidase: 0.5 mg/mL
 - Catalase: 40 µg/mL
 - Glucose: 10% (w/v)
- Reducing Agent:
 - 10-50 mM Mercaptoethylamine (MEA)

Procedure:

- Microscope Setup:
 - Mount the prepared sample on the microscope stage.
 - Locate the region of interest using a low laser power to avoid photobleaching.
- Buffer Exchange:
 - Carefully replace the buffer in the sample with the freshly prepared dSTORM imaging buffer.
- Image Acquisition:
 - Increase the laser power to a high intensity (typically 1-10 kW/cm²) to induce photoswitching of the oxazine dye molecules.[\[10\]](#)
 - The high laser power will drive most of the fluorophores into the dark state.

- Begin acquiring a time-lapse series of images (typically 10,000 to 40,000 frames) with a short exposure time (e.g., 20-50 ms).^[10]
- A small fraction of molecules will spontaneously return to the fluorescent state in each frame, appearing as well-separated single-molecule events.
- Optionally, a low-power UV or violet laser (e.g., 405 nm) can be used to facilitate the reactivation of the fluorophores from the dark state.
- Data Analysis:
 - Process the acquired image series using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).
 - The software will detect and localize the position of each single-molecule event with sub-diffraction precision.
 - Reconstruct the final super-resolution image from the list of localized coordinates.

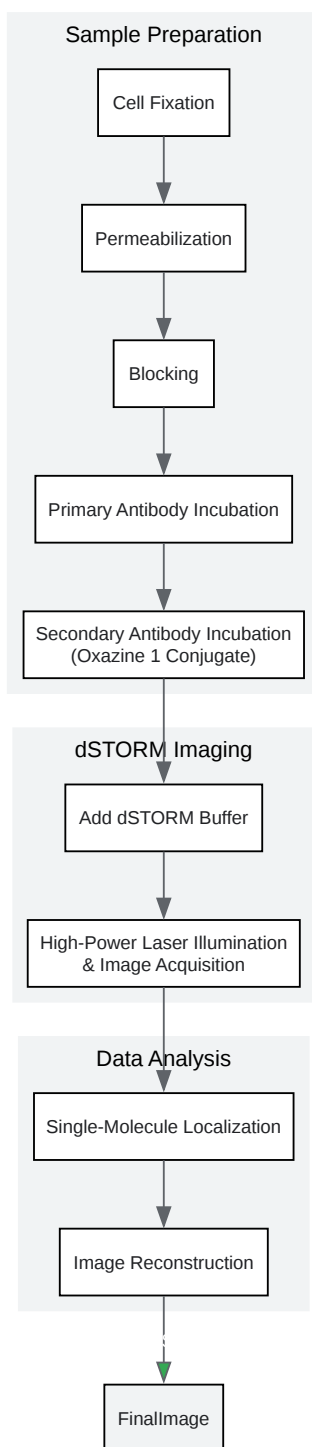
Visualizations



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Caption: Photoswitching of **Oxazine 1** in dSTORM.

Experimental Workflow for dSTORM Imaging with Oxazine 1



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Caption: dSTORM Experimental Workflow.

Conclusion

Oxazine 1 and its analogs are robust and versatile fluorescent probes for super-resolution microscopy, particularly for dSTORM. Their favorable photophysical properties and reliable photoswitching characteristics enable the acquisition of high-quality, super-resolved images of subcellular structures. By following the detailed protocols provided in these application notes, researchers can effectively utilize these dyes to push the boundaries of fluorescence imaging and gain deeper insights into complex biological processes at the nanoscale.

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